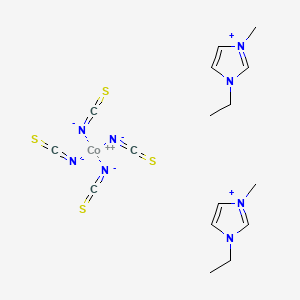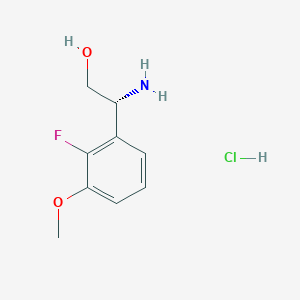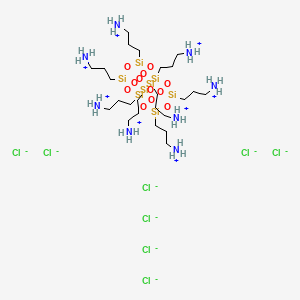
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is a chemical compound with the molecular formula C20H30Cl3N3O and a molecular weight of 434.83 g/mol . It is a derivative of quinidine, a well-known alkaloid used in the treatment of arrhythmias. This compound is characterized by its white to off-white powder form and is known for its stability when stored in cold conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves several steps, starting from quinidine. The key steps include:
Reduction: Quinidine is reduced to dihydroquinidine.
Amination: The dihydroquinidine is then subjected to amination to introduce the amino group at the 9th position.
Hydrochloride Formation: The final step involves the formation of the trihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reduction and amination reactions.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinidine derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinidine analogs.
Substitution: The amino group at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Quinidine derivatives with different oxidation states.
Reduction Products: More reduced forms of quinidine.
Substitution Products: Compounds with different functional groups replacing the amino group.
科学的研究の応用
9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiarrhythmic agent.
Industry: It is used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride involves its interaction with various molecular targets:
Molecular Targets: It primarily targets ion channels in the heart, similar to quinidine.
Pathways Involved: The compound affects the cardiac action potential by blocking sodium and potassium channels, leading to its antiarrhythmic effects.
類似化合物との比較
Quinidine: The parent compound, used as an antiarrhythmic agent.
Dihydroquinidine: A reduced form of quinidine with similar applications.
9-Aminoquinidine: Another derivative with an amino group at the 9th position.
Uniqueness: 9-Amino-(9-deoxy)epi-dihydroquinidine trihydrochloride is unique due to its specific structural modifications, which enhance its stability and solubility compared to its parent compound and other derivatives .
特性
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKDORAGBPFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931098-92-9 |
Source


|
| Record name | (8alpha, 9R)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)

![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)




